2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Catalog No.
S15388509
CAS No.
M.F
C19H28O12
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphe...

Product Name

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C19H28O12

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C19H28O12/c1-27-8-2-4-9(5-3-8)28-18-16(26)14(24)17(11(7-21)30-18)31-19-15(25)13(23)12(22)10(6-20)29-19/h2-5,10-26H,6-7H2,1H3

InChI Key

PJFQMORRZLJWQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

The compound 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and ether linkages. Its structure includes a sugar moiety with significant functional groups that contribute to its chemical properties and biological activities. The molecular formula is C19H28O12C_{19}H_{28}O_{12}, and it has a molecular weight of approximately 440.42 g/mol. The compound is soluble in water and has notable thermal stability, with a melting point ranging from 246 to 248 °C .

  • Glycosylation Reactions: This involves forming glycosidic bonds between sugar molecules and other organic compounds, crucial for creating the oxane structure.
  • Hydroxylation: The introduction of hydroxyl groups into the molecule can be achieved using oxidizing agents, enhancing the compound's reactivity and solubility.
  • Etherification: This reaction forms ether bonds through the interaction of alcohols with alkylating agents, contributing to the stability of the molecule.

These reactions are often carried out in multi-step synthetic pathways that require careful control of reaction conditions to yield the desired product .

The biological activity of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol has been studied in various contexts. The presence of multiple hydroxyl groups allows for extensive hydrogen bonding, which can influence interactions with biological macromolecules such as proteins and nucleic acids. This compound may exhibit antioxidant properties due to its ability to scavenge free radicals and modulate enzymatic activities through receptor interactions .

Synthesis methods for this compound generally involve:

  • Preparation of Intermediates: Initial compounds are synthesized that contain necessary functional groups.
  • Multi-step Organic Reactions: These intermediates undergo a series of reactions including glycosylation, hydroxylation, and etherification.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological or chemical applications .

The applications of this compound span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may be explored as a therapeutic agent or as an ingredient in drug formulations.
  • Biochemistry: It can serve as a biochemical probe for studying enzyme interactions due to its structural features.
  • Nutraceuticals: Its antioxidant properties may make it suitable for use in dietary supplements aimed at enhancing health.

Studies on the interactions of this compound with biological systems reveal its potential effects on various pathways. The hydroxyl groups can form hydrogen bonds with proteins, potentially influencing their conformation and activity. Additionally, the methoxyphenoxy group may interact specifically with certain receptors or enzymes, leading to modulation of their functions . Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, including:

  • Maltotriose (C18H32O16): A trisaccharide that serves as an energy source in various biological systems.
  • Dihydroxyphenylmethanol (C8H10O3): A phenolic compound known for its antioxidant properties.
  • 4-Nitrophenyl β-D-maltotrioside (C15H20N2O9): A glycoside used in biochemical assays.

Comparison Table

Compound NameMolecular FormulaUnique Features
MaltotrioseC18H32O16Energy source in bacteria
DihydroxyphenylmethanolC8H10O3Antioxidant properties
4-Nitrophenyl β-D-maltotriosideC15H20N2O9Used in biochemical assays

This comparison highlights the unique structural features of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, particularly its complex arrangement of hydroxyl and methoxy groups which may confer distinct biological activities not found in the other compounds listed .

XLogP3

-2.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

448.15807632 g/mol

Monoisotopic Mass

448.15807632 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-11-2024

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